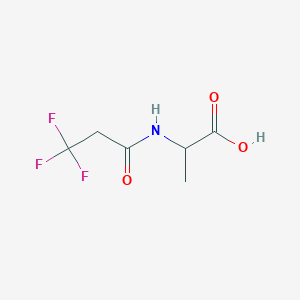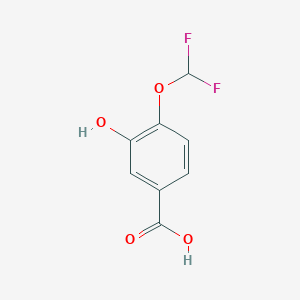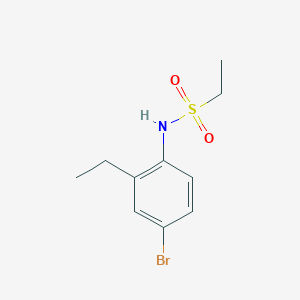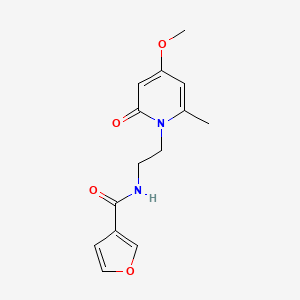
1-(2-Fluorophenyl)-4-(3-methylbenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-Fluorophenyl)-4-(3-methylbenzenesulfonyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . This compound has a fluorophenyl group and a methylbenzenesulfonyl group attached to the piperazine ring.
Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo N-alkylation .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Pharmaceuticals and Natural Products Piperazines, such as the one you mentioned, are often used in the synthesis of pharmaceuticals and natural products . Their unique structure and reactivity make them useful in creating a variety of complex molecules. For example, they can be used to synthesize alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields .
Synthesis of Biologically Relevant Arylpiperazines
Arylpiperazines are a class of compounds that have significant biological relevance. They can be synthesized efficiently from compounds like “1-(2-Fluorophenyl)-4-(3-methylbenzenesulfonyl)piperazine” under aerobic conditions . This synthesis can yield very good yields of the desired products, making it a valuable method for producing these biologically important structures .
Synthesis of 2,6-Disubstituted Piperazines
The compound can be used in a highly diastereoselective intramolecular hydroamination, which is a key step in the modular synthesis of 2,6-disubstituted piperazines . This process can tolerate various alkyl and aryl substituents at the 2-position .
Synthesis of Six-Membered Nitrogen Heterocycles
The compound can be used in a Wacker-type aerobic oxidative cyclization of alkenes to synthesize six-membered nitrogen heterocycles, including morpholines, piperidines, piperazines, and piperazinones . This method is accessible and provides a wide range of heterocycles .
Synthesis of Highly Substituted Piperazines
A palladium-catalyzed cyclization reaction can be used for the modular synthesis of highly substituted piperazines . This method couples two of the carbons of a propargyl unit with various diamine components to provide products in very good yields with high regio- and stereochemical control .
Protodeboronation of Pinacol Boronic Esters
The compound can potentially be used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process utilizes a radical approach and can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well-known .
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-4-(3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-14-5-4-6-15(13-14)23(21,22)20-11-9-19(10-12-20)17-8-3-2-7-16(17)18/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWKRPQXYCLMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

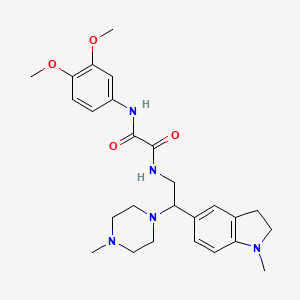
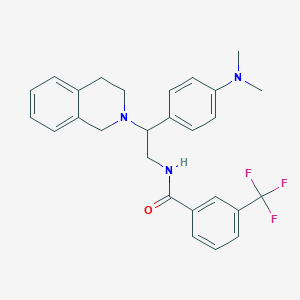
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride](/img/structure/B2644133.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2644137.png)


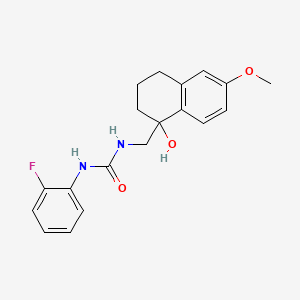

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B2644144.png)
